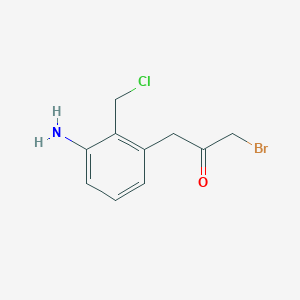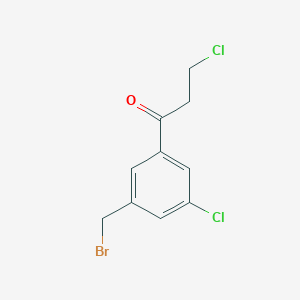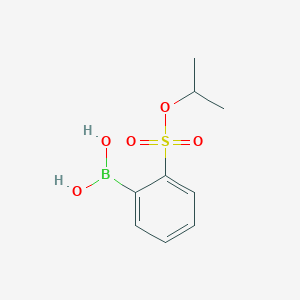
(2-(Isopropoxysulfonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Isopropoxysulfonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropoxysulfonyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopropoxysulfonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with isopropoxysulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (2-(Isopropoxysulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The isopropoxysulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the isopropoxysulfonyl group.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
(2-(Isopropoxysulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(Isopropoxysulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or other nucleophilic groups, making it a valuable tool for enzyme inhibition studies. The isopropoxysulfonyl group enhances the compound’s solubility and stability, facilitating its use in various biological and chemical applications.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the isopropoxysulfonyl group, making it less versatile in certain reactions.
(4-Formylphenyl)boronic acid: Contains a formyl group instead of an isopropoxysulfonyl group, leading to different reactivity and applications.
(3-Formylphenyl)boronic acid: Similar to (4-Formylphenyl)boronic acid but with the formyl group in a different position, affecting its chemical behavior.
Uniqueness: The presence of the isopropoxysulfonyl group in (2-(Isopropoxysulfonyl)phenyl)boronic acid imparts unique properties, such as enhanced solubility and stability, which are not observed in its analogs. This makes it a valuable reagent in both research and industrial applications.
Properties
Molecular Formula |
C9H13BO5S |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
(2-propan-2-yloxysulfonylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO5S/c1-7(2)15-16(13,14)9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3 |
InChI Key |
XVNAYEAZFBHADI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)OC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


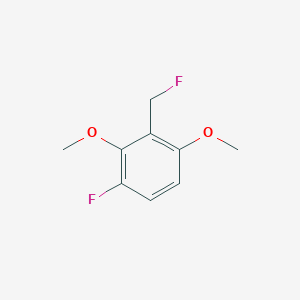
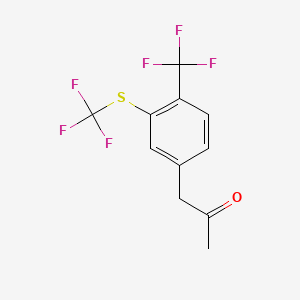
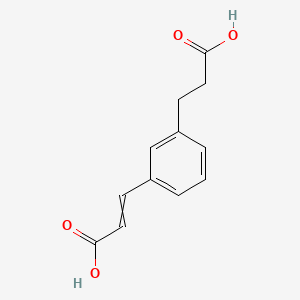
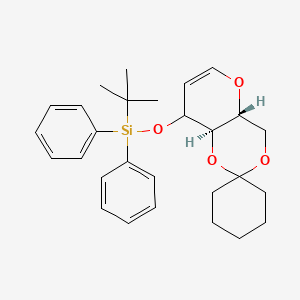

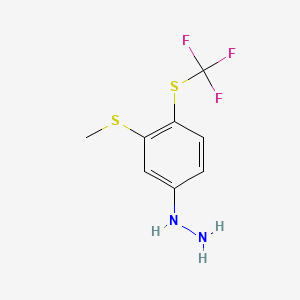

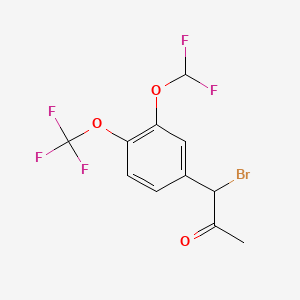
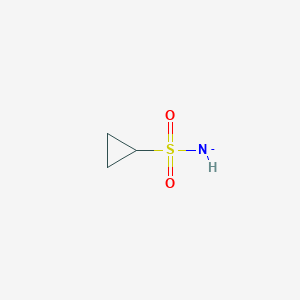
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)

![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
